[1,2,4]Triazolo[4,3-a]quinolin-1-amine
Overview
Description
[1,2,4]Triazolo[4,3-a]quinolin-1-amine is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which combines a triazole ring with a quinoline moiety, contributes to its interesting chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .
Mode of Action
This compound interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .
Pharmacokinetics
Molecular docking studies have been performed to evaluate the druggability of new compounds .
Result of Action
The interaction of this compound with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of [1,2,4]Triazolo[4,3-a]quinolin-1-amine on various types of cells and cellular processes are also being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]quinolin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoline with an aldehyde, followed by cyclization using an oxidizing agent such as chloranil . The reaction is usually carried out in a solvent like toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]quinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of reduced triazoloquinoline compounds.
Substitution: Formation of substituted triazoloquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]quinazoline: Studied for its anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its potential as a therapeutic agent in various diseases.
Uniqueness
[1,2,4]Triazolo[4,3-a]quinolin-1-amine stands out due to its unique combination of a triazole ring and a quinoline moiety, which imparts distinct chemical and biological properties. Its ability to act as an A2B receptor antagonist and its DNA intercalation capabilities make it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinolin-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUFOJZIEINWFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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